molecular formula C11H10N2O2 B1442439 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde CAS No. 1309875-09-9

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Cat. No. B1442439
M. Wt: 202.21 g/mol
InChI Key: GOCQSPCAXCEKNX-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .


Synthesis Analysis

A unique series of oxadiazoles were synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of heterocyclic scaffold .


Molecular Structure Analysis

The ring system of oxadiazoles consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles can be synthesized through various methods, including cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold .

Scientific Research Applications

Antioxidant Activity

The synthesis and evaluation of the antioxidant activity of derivatives involving 1,3,4-oxadiazole moieties have been explored. For instance, compounds synthesized from the reaction of urea, benzaldehyde, and ethyl acetoacetate, followed by further reactions leading to Schiff bases and their derivatives, were screened for antioxidant activities, showing promising results (George et al., 2010).

Antimicrobial Studies

Novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles were synthesized and demonstrated significant antimicrobial activities. The compounds were characterized by IR, NMR, and elemental analysis and showed potent to weak activity against various bacteria and fungi (Gaonkar, Rai, & Prabhuswamy, 2006).

Optical Studies

The synthesis and optical studies of metal complexes derived from 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone have been conducted. These complexes were characterized and their optical absorption spectra were analyzed, contributing to the understanding of their potential applications in optical materials (Mekkey et al., 2020).

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives, such as the evaluation of their corrosion inhibition properties for mild steel in sulfuric acid, highlights the significance of these compounds. Physicochemical and theoretical studies indicate that these derivatives act as effective corrosion inhibitors, showcasing their practical application in protecting metals (Ammal et al., 2018).

properties

IUPAC Name

4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-10-12-13-11(15-10)9-5-3-8(7-14)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCQSPCAXCEKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde

Synthesis routes and methods

Procedure details

To a solution of (4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl)methanol (1.8 g, 8.8 mmol) in CH2Cl2 (50 mL) was added molecular sieves (1.5 g, 4 Å) and the mixture was cooled to 0° C. Pyridinium chlorochromate (2.27 g, 10.5 mmol) was added in portions to the reaction mixture then it was warmed to room temperature. After stirring for 2 hrs, the mixture was filtered through Celite and rinsed with additional CH2Cl2. The filtrate was concentrated in vacuo. Purification by chromatography (EtOAc-hexanes) provided 4-(5-ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde as an off-white solid (1.3 g, 70%).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
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4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
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4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Reactant of Route 4
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4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Reactant of Route 5
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4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde
Reactant of Route 6
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)benzaldehyde

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